Ethyl 4-sulfanylphenyl carbonate
Description
Ethyl 4-sulfanylphenyl carbonate is an organosulfur compound featuring a carbonate ester group (-OCOO-) linked to a para-substituted phenyl ring bearing a sulfanyl (-SH) moiety. Its molecular structure combines the reactivity of a thiol group with the polar characteristics of a carbonate ester. The sulfanyl group’s propensity for oxidation or dimerization (as observed in similar compounds) suggests that this compound may require stabilization under inert atmospheres or protection from light .
Properties
CAS No. |
62262-76-4 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
ethyl (4-sulfanylphenyl) carbonate |
InChI |
InChI=1S/C9H10O3S/c1-2-11-9(10)12-7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3 |
InChI Key |
STPKEUMQXHDRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-sulfanylphenyl carbonate typically involves the reaction of 4-mercaptophenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Mercaptophenol+Ethyl chloroformate→Ethyl 4-sulfanylphenyl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-sulfanylphenyl carbonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonate ester can be reduced to the corresponding alcohol.
Substitution: The ethyl carbonate group can be substituted by nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-sulfanylphenol.
Substitution: Corresponding carbamates or thiocarbamates.
Scientific Research Applications
Ethyl 4-sulfanylphenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-sulfanylphenyl carbonate involves its interaction with biological molecules through its reactive sulfanyl and carbonate groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include thiol groups in cysteine residues and hydroxyl groups in serine residues.
Comparison with Similar Compounds
Ethyl 4-Mercaptocinnamate
Ethyl [(4-Methylphenyl)sulfonyl]acetate
- Structure : Contains a sulfonyl (-SO₂-) group and an acetate ester.
- No explicit LogP or PSA data are reported in the evidence .
Ethyl (4-Sulfamoylphenyl) Phenylphosphonate
- Structure : Combines a phosphonate (-PO₃) and sulfamoyl (-SO₂NH₂) group.
- Key Properties :
Physicochemical and Stability Comparisons
*Inferred properties based on structural analogs.
Key Observations:
Polar Surface Area (PSA) : Ethyl 4-mercaptocinnamate’s PSA (65.1 Ų) reflects contributions from both the thiol and ester groups. A carbonate analog like this compound would likely exhibit a higher PSA due to the additional oxygen atoms in the carbonate group.
Lipophilicity : The LogP of Ethyl 4-mercaptocinnamate (2.55) suggests moderate partitioning into lipid phases. Sulfonyl or phosphonate-containing analogs (e.g., compounds from ) are expected to be more polar, with lower LogP values.
Stability : Thiol-containing compounds (e.g., Ethyl 4-mercaptocinnamate) are prone to oxidative dimerization, necessitating stringent storage conditions. Sulfonyl or phosphonate derivatives may offer greater stability .
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